molecular formula C6H13NO2 B13125625 Methyl4-methoxybutanimidate

Methyl4-methoxybutanimidate

Cat. No.: B13125625
M. Wt: 131.17 g/mol
InChI Key: HMHALFSVUBWWHC-UHFFFAOYSA-N
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Description

Methyl 4-methoxybutanimidate (C₆H₁₁NO₂) is an imidate ester characterized by a butanimidate backbone substituted with a methoxy group at the fourth carbon and a methyl ester moiety. Imidates, such as this compound, are reactive intermediates in organic synthesis, particularly in the formation of amidines and heterocycles. The methoxy group confers electron-donating effects, influencing reactivity and stability in nucleophilic substitution or condensation reactions .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 4-methoxybutanimidate

InChI

InChI=1S/C6H13NO2/c1-8-5-3-4-6(7)9-2/h7H,3-5H2,1-2H3

InChI Key

HMHALFSVUBWWHC-UHFFFAOYSA-N

Canonical SMILES

COCCCC(=N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4-methoxybutanimidate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of advanced purification techniques like fractional distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl4-methoxybutanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the imidate group to an amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: 4-methoxybutanoic acid, 4-methoxybutanal

    Reduction: 4-methoxybutylamine, 4-methoxybutanol

    Substitution: Derivatives with different functional groups replacing the methoxy group

Scientific Research Applications

Methyl4-methoxybutanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl4-methoxybutanimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its imidate group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity with different substrates.

Comparison with Similar Compounds

Key Observations :

  • Unlike hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide), which exhibit antimicrobial properties due to hydrogen-bonding motifs , imidates like Methyl 4-methoxybutanimidate are more reactive toward electrophiles, favoring synthetic applications over direct bioactivity.

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: Unlike hydrazide derivatives, which show antimicrobial and antitumor activity via metal chelation , Methyl 4-methoxybutanimidate’s utility lies in prodrug design or as a coupling agent. For example, its imidate group can transiently protect amines during peptide synthesis.
  • Industrial Applications : This compound’s moderate solubility and stability make it a candidate for scalable synthesis of agrochemicals or dyes, contrasting with volatile imidates like methyl acetimidate, which require stringent storage conditions.

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